molecular formula C20H18ClNO4 B271793 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

Katalognummer B271793
Molekulargewicht: 371.8 g/mol
InChI-Schlüssel: JGSBAHCPFYHTBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In

Wirkmechanismus

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid leads to the disruption of the B-cell receptor signaling pathway, resulting in the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has several advantages for use in lab experiments. The compound is highly selective for BTK, which reduces the risk of off-target effects. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have good solubility and stability, which makes it easier to handle in the lab. However, one limitation of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is that it has a relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

Zukünftige Richtungen

There are several potential future directions for the development of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid. One area of focus is the optimization of the compound's potency and selectivity for BTK. Another area of interest is the exploration of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid in combination with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the use of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being investigated.
Conclusion
In conclusion, 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. The compound's selective inhibition of BTK makes it a potential candidate for the treatment of various types of cancer. However, further research is needed to optimize the compound's potency and selectivity and to explore its potential in combination with other anticancer agents.

Synthesemethoden

The synthesis of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The synthesis of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical models of cancer. The compound has shown potent antitumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have synergistic effects when combined with other anticancer agents, such as chemotherapy and immunotherapy.

Eigenschaften

Produktname

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

Molekularformel

C20H18ClNO4

Molekulargewicht

371.8 g/mol

IUPAC-Name

4-chloro-3-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H18ClNO4/c21-17-8-6-14(20(24)25)10-16(17)19-9-7-15(26-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2,(H,24,25)

InChI-Schlüssel

JGSBAHCPFYHTBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O

Kanonische SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.